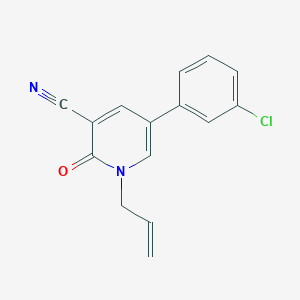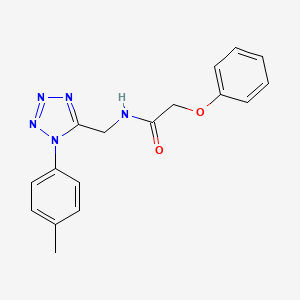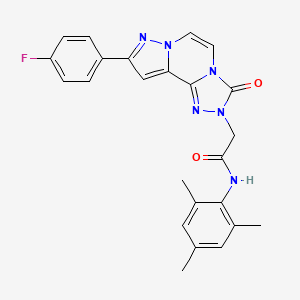![molecular formula C18H18Cl3N3O B2745131 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 329079-92-7](/img/structure/B2745131.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide” is a chemical compound that is related to Trazodone . It has a molecular formula of C19H22ClN5O .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of study in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the International Chemical Identifier (InChI) key: PHLBKPHSAVXXEF-UHFFFAOYSA-N .Scientific Research Applications
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in various drugs with therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The substitution pattern on the piperazine nucleus significantly affects the medicinal potential of the resultant molecules. Piperazine-based molecular fragments serve as a flexible building block for drug discovery, indicating its broad potential in pharmacotherapy. Research has shown that modifying substituents on the piperazine ring can impact pharmacokinetic and pharmacodynamics factors, suggesting a promising avenue for the rational design of molecules for various diseases (Rathi, Syed, Shin, & Patel, 2016).
Piperazine's Role in Anti-mycobacterial Activity
Piperazine and its analogues have shown potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the versatility of piperazine as a medicinal scaffold in developing anti-TB molecules. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules have been extensively reviewed, providing insights that could guide the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Piperazine in the Context of Chemical and Thermal Processes
Chlorophenols, precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI), have been identified to correlate with CP and CBz concentrations. Studies on CP as a precursor related to PCDD/F formation show significantly higher formation rates over alternative routes, predominantly forming PCDD rather than PCDF. This suggests a complex interaction of CP in environmental pollution and emphasizes the importance of understanding CP derivatives' environmental impact, including those related to piperazine structures (Peng, Chen, Lu, Huang, Zhang, Buekens, Li, & Yan, 2016).
Future Directions
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it can be inferred that this compound may interact with a variety of targets depending on its specific structure and functional groups.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in the biochemical pathways within the cell.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
It is known that the piperazine moiety is often incorporated into biologically active compounds to positively modulate their pharmacokinetic properties . This suggests that the compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level. The exact effects would depend on the specific targets of the compound and the biochemical pathways it influences.
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-14-4-5-16(20)17(21)11-14/h1-5,10-11H,6-9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFWOAWIKAWFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2745051.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide](/img/structure/B2745053.png)
![4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2745054.png)

![N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2745056.png)

![6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2745059.png)



![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2745064.png)
![4-[[2-[[3-Chloro-4-(pyrrolidin-1-ylmethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2745065.png)

